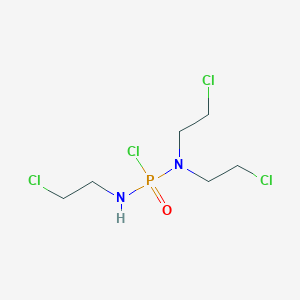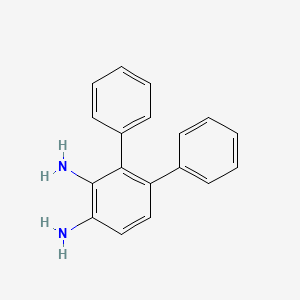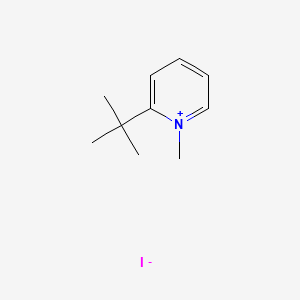![molecular formula C9H11N3S2 B14604663 Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester CAS No. 61050-69-9](/img/structure/B14604663.png)
Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester is a chemical compound with the molecular formula C₉H₁₁N₃S₂ and a molecular weight of 225.33 g/mol . This compound is known for its unique structure, which includes a hydrazinecarbodithioic acid moiety linked to a 2-aminophenyl group through a methylene bridge, and a methyl ester functional group.
Métodos De Preparación
The synthesis of Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester typically involves the reaction of hydrazinecarbodithioic acid with an appropriate aldehyde or ketone, followed by esterification. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of various chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparación Con Compuestos Similares
Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester can be compared with similar compounds such as:
Hydrazinecarbodithioic acid, methyl ester: This compound has a similar structure but lacks the 2-aminophenyl group, making it less versatile in certain chemical reactions.
Hydrazinecarbodithioic acid, 1-methyl-, methyl ester: This compound has a methyl group attached to the nitrogen atom, which can influence its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Propiedades
Número CAS |
61050-69-9 |
|---|---|
Fórmula molecular |
C9H11N3S2 |
Peso molecular |
225.3 g/mol |
Nombre IUPAC |
methyl N-[(2-aminophenyl)methylideneamino]carbamodithioate |
InChI |
InChI=1S/C9H11N3S2/c1-14-9(13)12-11-6-7-4-2-3-5-8(7)10/h2-6H,10H2,1H3,(H,12,13) |
Clave InChI |
CHTAYFYHGYSVOW-UHFFFAOYSA-N |
SMILES canónico |
CSC(=S)NN=CC1=CC=CC=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-Azabicyclo[3.2.2]nonan-3-yl)-2-oxoethyl ethylsulfamate](/img/structure/B14604602.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea](/img/structure/B14604608.png)

![Acetic acid, [[(5-chloro-2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester](/img/structure/B14604612.png)




![2-[4-(Benzyloxy)-3-methoxyphenyl]-1H-indole](/img/structure/B14604642.png)



